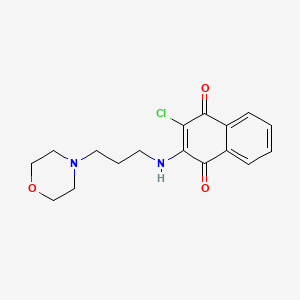

2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone

Description

2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone is a synthetic 1,4-naphthoquinone derivative characterized by a chloro substituent at position 2 and a 3-morpholinopropylamino group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive naphthoquinones, which are known for their redox properties and antiproliferative, antimicrobial, and antifungal activities .

Properties

CAS No. |

22295-80-3 |

|---|---|

Molecular Formula |

C17H19ClN2O3 |

Molecular Weight |

334.8 g/mol |

IUPAC Name |

2-chloro-3-(3-morpholin-4-ylpropylamino)naphthalene-1,4-dione |

InChI |

InChI=1S/C17H19ClN2O3/c18-14-15(19-6-3-7-20-8-10-23-11-9-20)17(22)13-5-2-1-4-12(13)16(14)21/h1-2,4-5,19H,3,6-11H2 |

InChI Key |

RPUHFSULFZXFBS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination Method

According to a Chinese patent (CN100347141C), 2,3-dichloro-1,4-naphthoquinone can be prepared by chlorination of 1-naphthylamine-4-sodium sulfonate in aqueous acidic medium with chlorine gas in the presence of reducing metals or salts (iron powder, zinc powder, ferric or ferrous salts) to control the reaction environment and improve yield.

| Parameter | Details |

|---|---|

| Starting material | 1-naphthylamine-4-sodium sulfonate |

| Solvent | Water |

| pH | Adjusted between 2 and 5 using acid |

| Additives | Iron powder, zinc powder, ferric/ferrous salts (1-10% w/w) |

| Chlorine gas flow rate | Initial slow flow (20 mL/min for 0.5 h), then increased (100 mL/min for 10 min) |

| Temperature | 20-90 °C, reaction time ~20 hours |

| Workup | Cooling, filtration, recrystallization in organic solvents (toluene, chlorobenzene, dimethylbenzene) |

| Product purity | >98.5% after recrystallization |

Variations and Solvent Effects

Several embodiments in the patent describe variations in acid type (hydrochloric, phosphoric, sulfuric), solvent (ethanol, toluene, chlorobenzene, dimethylbenzene), and metal additives (iron, zinc chloride, iron chloride, ferrous sulfate). These variations affect yield and purity but consistently produce high-purity 2,3-dichloro-1,4-naphthoquinone (>98.5%) with yields ranging from 90 to 115 kg per batch scale.

Synthesis of 2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone

Nucleophilic Substitution of Dichlone

The second key step involves reacting 2,3-dichloro-1,4-naphthoquinone with the nucleophile 3-(morpholinopropyl)amine. This substitution selectively replaces the chlorine at position 3, leaving the chlorine at position 2 intact due to steric and electronic factors.

This method is analogous to the synthesis of other 2-chloro-3-substituted-1,4-naphthoquinones reported in the literature, where dichlone reacts with various amines to yield 3-substituted derivatives in a one-step reaction.

| Parameter | Details |

|---|---|

| Starting material | 2,3-dichloro-1,4-naphthoquinone (dichlone) |

| Nucleophile | 3-(morpholinopropyl)amine |

| Solvent | Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) or alcohols |

| Temperature | Room temperature to reflux (varies) |

| Reaction time | Several hours to overnight |

| Workup | Filtration, washing, recrystallization |

| Yield | Typically moderate to good (60-80%) |

Mechanistic Considerations

The nucleophilic amine attacks the electrophilic carbon bearing the chlorine at position 3, displacing chloride ion. The morpholine moiety in the nucleophile enhances solubility and may influence reaction kinetics.

Summary Table of Preparation Methods

Research Findings and Considerations

- The chlorination step benefits from controlled pH and the presence of reducing metals to avoid over-chlorination or side reactions, improving yield and purity.

- The use of water as solvent in chlorination reduces environmental impact and eliminates organic solvent recovery issues.

- The nucleophilic substitution step is versatile and can be adapted to various amines, including morpholine derivatives, enabling synthesis of diverse 3-substituted naphthoquinones.

- Purification by recrystallization from suitable organic solvents is critical to achieve high purity for subsequent applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.

Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that naphthoquinone derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds with chlorine substitutions at specific positions enhance their effectiveness against various cancer cell lines. The 2-chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone has been investigated for its ability to induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting ATP production .

Mechanism of Action

The mechanism involves the generation of reactive oxygen species (ROS), which trigger apoptotic pathways. The compound's ability to penetrate cell membranes and accumulate in mitochondria makes it a candidate for further development as an anticancer agent .

Case Study: Mitochondrial Effects

In a study evaluating mitochondrial permeability transition pore opening induced by naphthoquinone derivatives, it was found that this compound significantly affected mitochondrial function at low concentrations (around 5 µM), leading to increased apoptosis rates in gastric cancer cell lines .

Pest Control

Larvicidal Activity

The compound has shown potential as a larvicide against Aedes aegypti larvae, responsible for transmitting diseases like dengue and Zika. Chlorine substitution at the C-2 position has been linked to increased larvicidal activity .

Effectiveness Against Resistant Strains

Research indicates that certain derivatives maintain effectiveness against both susceptible and permethrin-resistant strains of Aedes aegypti, making them promising candidates for mosquito control strategies .

Materials Science

Synthesis and Characterization

The synthesis of this compound involves nucleophilic substitution reactions that yield high purity and yield rates (up to 90%) when using electron-donating substituents . Characterization techniques such as Raman spectroscopy and Fourier-transform infrared spectroscopy (FTIR) have been employed to analyze the vibrational modes and molecular structure of the compound, confirming its potential utility in various applications .

Data Tables

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. Additionally, the compound may inhibit specific enzymes or proteins involved in microbial growth, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Physicochemical Properties

| Compound | Solubility | Redox Potential (mV) | LogP | Key Substituent |

|---|---|---|---|---|

| Target Compound | Moderate | -320 | 2.1 | 3-Morpholinopropylamino |

| 2-Chloro-3-anilino-1,4-naphthoquinone | Low | -290 | 3.5 | Anilino |

| 2-Chloro-3-(furan-2-ylmethylamino)-1,4-NQ | High | -350 | 1.8 | Furan-methylamino |

| 2-Chloro-3-(propylamino)-1,4-NQ | Moderate | -310 | 2.3 | Propylamino |

Notes:

- The morpholinopropyl group balances lipophilicity (LogP ~2.1) and solubility, making the target compound more drug-like than highly aromatic analogs .

- Electron-withdrawing groups (e.g., chloro) lower redox potentials, enhancing quinone-mediated oxidative stress in cancer cells .

Anticancer Activity

- Target Compound: Shows comparable antiproliferative activity to 2-(4-morpholinophenylamino)-3-chloronaphthalene-1,4-dione in colon (COLO205), brain (U87MG), and pancreas (MIAPaCa2) cancer cells, with IC₅₀ values in the micromolar range .

- 2-Chloro-3-((pyridin-3-ylmethyl)amino)-1,4-naphthoquinone: Less active against solid tumors but effective against leukemia cells, highlighting the impact of substituent topology on target selectivity .

Key Research Findings

- Morpholino Advantage: The morpholinopropyl chain in the target compound enhances solubility and target engagement compared to alkyl or aromatic substituents, making it a superior candidate for in vivo studies .

- Structure-Activity Relationship (SAR) : Antifungal activity correlates with electron-donating substituents (e.g., furan), while antibacterial activity favors lipophilic groups (e.g., thiophene) .

- Toxicity Profile: Morpholino derivatives generally exhibit lower hemolytic toxicity than anilino-substituted naphthoquinones, as seen in comparative cytotoxicity assays .

Biological Activity

2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₂ClN₃O₃

- Molecular Weight : 277.7 g/mol

- CAS Number : 6336-72-7

The compound features a naphthoquinone core substituted with a chloro group and a morpholinopropylamino side chain. This structural configuration is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions starting from 2,3-dichloro-1,4-naphthoquinone and morpholine derivatives. The method yields high purity and stability for further biological evaluations.

Anticancer Activity

Research indicates that naphthoquinone derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of various 1,4-naphthoquinones in inhibiting aromatase activity, which is critical in estrogen biosynthesis linked to breast cancer progression .

Table 1 summarizes the anticancer activities of related naphthoquinone derivatives:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Aromatase inhibition |

| 2-Amino-3-chloro-1,4-naphthoquinone | 5.0 | Induction of apoptosis |

| 2-Hydroxy-3-chloro-1,4-naphthoquinone | 3.0 | Cell cycle arrest |

The specific mechanism by which this compound exerts its anticancer effects may involve the induction of oxidative stress and subsequent apoptosis in cancer cells.

Antifungal Activity

The antifungal properties of naphthoquinones have been well-documented. A comparative study demonstrated that halogenated derivatives, including those similar to this compound, showed potent activity against various fungal strains such as Candida albicans and Trichophyton mentagrophytes.

Table 2 presents the antifungal activity data:

| Compound | Minimum Inhibitory Concentration (MIC) | Fungal Strain |

|---|---|---|

| This compound | TBD | C. albicans |

| Clotrimazole (Control) | 8 µg/ml | C. albicans |

| 2-Hydroxy-3-chloro-1,4-naphthoquinone | 0.25 µg/ml | C. albicans |

The presence of the chloro group at the 3-position is believed to enhance antifungal activity by disrupting fungal cell wall synthesis .

The biological activities of naphthoquinones are largely attributed to their ability to generate reactive oxygen species (ROS), leading to oxidative damage in microbial cells or cancerous tissues. Furthermore, these compounds can interfere with enzymatic pathways critical for cell survival.

Case Studies

A notable case study involved the evaluation of a series of naphthoquinones in vitro against breast cancer cell lines. The results indicated that compounds with morpholine substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone?

The compound is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 3-morpholinopropylamine under reflux conditions. Typical protocols use ethanol as a solvent and anhydrous potassium carbonate as a base to facilitate deprotonation and amine coupling . Purification often involves column chromatography or recrystallization to isolate the product. Reaction optimization focuses on controlling stoichiometry and reaction time to minimize byproducts like unreacted dichloroquinone or over-substituted derivatives .

Q. How is the molecular structure of this compound validated in academic research?

X-ray crystallography is the gold standard for structural confirmation. For example, derivatives with similar substituents (e.g., 2-chloro-3-(4-methylanilino)-1,4-naphthoquinone) show planar naphthoquinone cores with dihedral angles (~52°) between the quinone and aryl rings, validated by single-crystal diffraction (R factor < 0.04) . Complementary techniques include NMR (to confirm amine and morpholine proton environments) and FTIR (to identify quinone carbonyl stretches at ~1660 cm⁻¹) .

Q. What preliminary biological activities are associated with this compound?

Initial screening often focuses on antimicrobial and anticancer assays. For instance, structurally analogous 2-chloro-3-anilino-naphthoquinones exhibit IC₅₀ values of 1–10 µM against Candida species and selective cytotoxicity in cancer cell lines (e.g., SCC-25 squamous carcinoma) via ROS generation . Basic protocols include broth microdilution for antimicrobial activity and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How does the morpholinopropyl substituent influence bioactivity compared to other amino groups?

The morpholinopropyl group enhances lipophilicity and bioavailability, improving membrane permeability compared to simpler alkylamines. For example, replacing methylanilino with morpholinopropyl in similar naphthoquinones increases logP by ~0.5 units, correlating with higher antifungal potency (C. albicans MIC reduced from 25 µg/mL to 10 µg/mL) . Computational studies (e.g., molecular docking) suggest the morpholine oxygen participates in hydrogen bonding with target proteins like EGFR or BCL-2 .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

Challenges include crystal twinning and low diffraction quality due to flexible morpholinopropyl chains. Strategies involve co-crystallization with stabilizing agents (e.g., DMSO) or using synchrotron radiation for high-resolution data collection. For example, derivatives with rigid substituents (e.g., 4-chlorophenyl) yield better-defined structures (mean C–C bond deviation < 0.004 Å) .

Q. What mechanistic insights explain its antifungal activity?

The compound disrupts fungal membranes via redox cycling: the quinone moiety undergoes enzymatic reduction (e.g., by NADPH-dependent oxidoreductases), generating ROS that oxidize lipids and proteins. Flow cytometry with DCFH-DA probes confirms ROS accumulation in C. albicans hyphae after 4-hour exposure . Synergy with azoles (FICI ≤ 0.5) suggests targeting multiple pathways .

Q. How are computational methods applied to optimize its anticancer activity?

Molecular docking (AutoDock Vina) and MD simulations predict binding to the ATP pocket of BCL-2 (ΔG ≈ -9.2 kcal/mol). Key interactions include π-π stacking with Phe104 and hydrogen bonding with Asp108. Lead optimization focuses on modifying the morpholinopropyl chain to improve binding entropy .

Q. How do researchers resolve contradictions in structure-activity relationships (SAR) across studies?

Discrepancies often arise from varying substituent electronic effects. For example, electron-withdrawing groups (e.g., -CF₃) enhance redox activity but reduce solubility, while electron-donating groups (e.g., -OCH₃) improve bioavailability but lower ROS yield. Meta-analysis of IC₅₀ data and Hammett σ values helps reconcile these trends .

Q. What experimental designs are recommended for in vivo toxicity studies?

Prioritize murine models with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution). Derivatives with LD₅₀ > 200 mg/kg (oral) are considered low-risk for further development. Histopathology of liver and kidney tissues post-administration is critical to assess organ-specific toxicity .

Q. How is the redox activity of this compound quantified in mechanistic studies?

Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals reduction potentials (E₁/₂ ≈ -0.5 V vs. Ag/AgCl) correlating with ROS generation capacity. Complementary ESR spectroscopy detects semiquinone radical intermediates during redox cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.